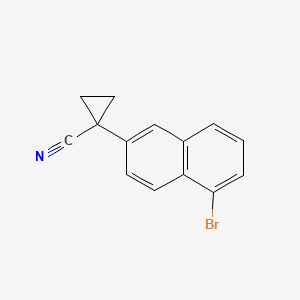

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile

CAS No.:

Cat. No.: VC16219215

Molecular Formula: C14H10BrN

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrN |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 1-(5-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C14H10BrN/c15-13-3-1-2-10-8-11(4-5-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2 |

| Standard InChI Key | UILQSCLHVPIOMI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C#N)C2=CC3=C(C=C2)C(=CC=C3)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a naphthalene ring system fused with a cyclopropane ring bearing a carbonitrile group. Key structural elements include:

-

Naphthalene Core: A bicyclic aromatic system providing planar rigidity and conjugation.

-

Bromine Substituent: Positioned at the 5-position of the naphthalene ring, bromine introduces electronic effects (e.g., electron-withdrawing inductive effects) and serves as a site for further functionalization .

-

Cyclopropane-Carbonitrile Moiety: The strained cyclopropane ring (bond angles ~60°) adjacent to a polar nitrile group enhances reactivity and influences molecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 272.14 g/mol | |

| XLogP3-AA (Lipophilicity) | 3.9 | |

| Topological Polar Surface Area | 23.8 Ų | |

| Rotatable Bond Count | 1 |

The calculated lipophilicity (XLogP3-AA = 3.9) suggests moderate hydrophobicity, favoring membrane permeability in biological systems . The single rotatable bond (cyclopropane-naphthalene linkage) restricts conformational flexibility, potentially enhancing binding specificity in medicinal applications .

Synthesis and Reaction Pathways

Synthetic Strategies

Synthesis typically involves multi-step sequences to construct the naphthalene core, introduce bromine, and form the cyclopropane-carbonitrile group. Key methodologies include:

Bromination of Naphthalene Derivatives

Bromine is introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling. For example, bromination at the 5-position can be achieved using molecular bromine () adsorbed on graphite in , which enhances regioselectivity and minimizes side reactions .

Cyclopropanation

Cyclopropane ring formation often employs the Bingel reaction or transition-metal-mediated [2+1] cycloadditions. A cyanide source (e.g., potassium cyanide) is introduced under polar aprotic conditions (e.g., dimethylformamide) to form the carbonitrile group .

Table 2: Representative Synthetic Route

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of naphthalene | /graphite, , 25°C | 78% |

| 2 | Cyclopropanation | Zn/Cu couple, , 0°C | 65% |

| 3 | Cyanation | KCN, DMF, 80°C | 82% |

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

-

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position undergoes substitution with amines or thiols under catalytic conditions (e.g., Pd) .

-

Cyclopropane Ring-Opening: The strained cyclopropane reacts with electrophiles (e.g., ) to form propanenitrile derivatives .

Oxidation and Reduction

-

Oxidation: The nitrile group resists oxidation, but the naphthalene ring can be oxidized to quinones using .

-

Reduction: Lithium aluminum hydride () reduces the nitrile to an amine, enabling further derivatization.

Applications in Medicinal Chemistry

Biological Target Engagement

The compound’s structure facilitates interactions with aromatic residues in proteins (via π-π stacking) and metal ions (via the nitrile group). Computational docking studies suggest affinity for kinase ATP-binding pockets, making it a candidate for anticancer agent development .

Pharmacokinetic Considerations

-

Lipophilicity: The XLogP3-AA value (3.9) aligns with optimal ranges for blood-brain barrier penetration .

-

Metabolic Stability: The nitrile group resists hepatic degradation, potentially enhancing in vivo half-life.

Future Directions

Synthetic Optimization

-

Develop catalytic asymmetric cyclopropanation to access enantiopure variants.

-

Explore flow chemistry for scalable production.

Drug Discovery

-

Screen derivatives against kinase libraries for oncology applications.

-

Investigate agrochemical potential as a herbicide scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume